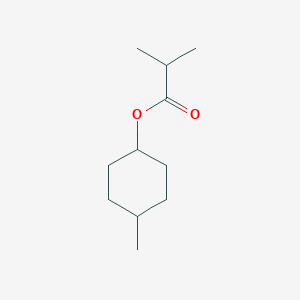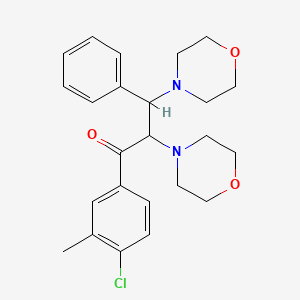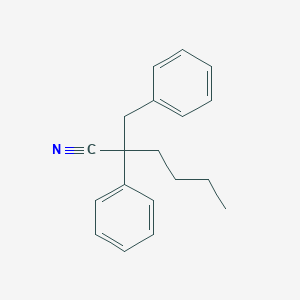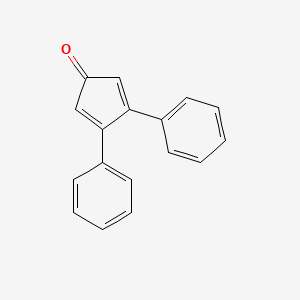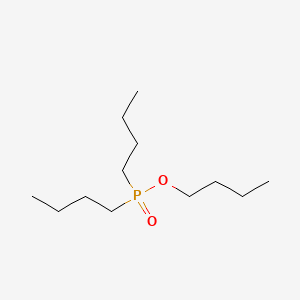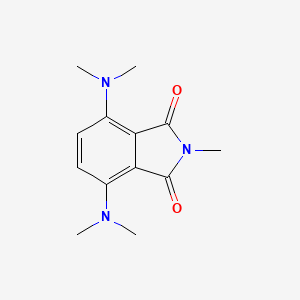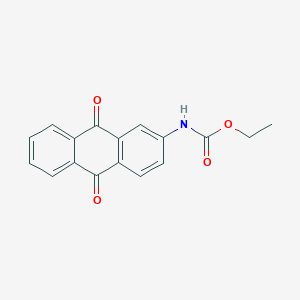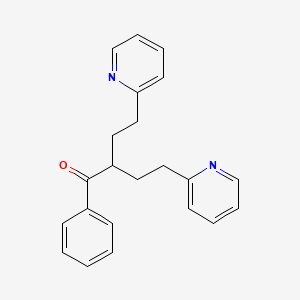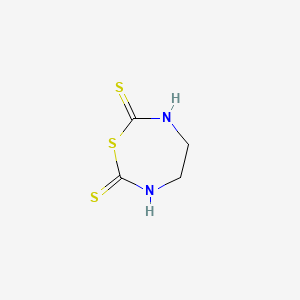
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H7Cl5N2O It is known for its unique structure, which includes both dichlorophosphoryl and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with dichlorophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while reduction can produce dechlorinated urea compounds.
Scientific Research Applications
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets through its reactive functional groups. The dichlorophosphoryl group can participate in phosphorylation reactions, while the trichlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a chlorinating agent and in decontamination processes.
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea: Utilized in organic synthesis and as a reagent in chemical reactions.
1-Isopropyl-3-(2,4,6-trichlorophenyl)urea: Employed in the synthesis of various organic compounds.
Properties
Molecular Formula |
C7H4Cl5N2O2P |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C7H4Cl5N2O2P/c8-3-1-4(9)6(5(10)2-3)13-7(15)14-17(11,12)16/h1-2H,(H2,13,14,15,16) |
InChI Key |
LEACUEXJFSDHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NP(=O)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


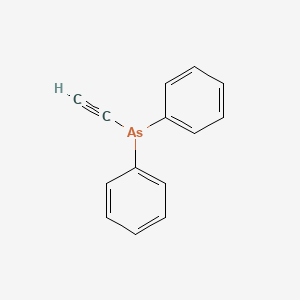
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
